molecular formula C8H3Cl2FN2O B15260757 2,5-Dichloro-8-fluoroquinazolin-4-ol

2,5-Dichloro-8-fluoroquinazolin-4-ol

Cat. No.: B15260757
M. Wt: 233.02 g/mol
InChI Key: TVIQQUQLQVZPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-8-fluoroquinazolin-4-ol is a chemical compound with the molecular formula C8H3Cl2FN2O. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-fluoroquinazolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dichloroaniline with 8-fluoroisatoic anhydride in the presence of a base, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially or fully reduced quinazoline compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,5-Dichloro-8-fluoroquinazolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

  • 7-bromo-6-chloro-8-fluoroquinazolin-4-ol
  • 6,7-dichloro-8-fluoroquinazolin-4-ol
  • 2,5-dichloro-6-fluoroquinazolin-4-ol

Comparison: 2,5-Dichloro-8-fluoroquinazolin-4-ol is unique due to its specific substitution pattern on the quinazoline ring. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H3Cl2FN2O

Molecular Weight

233.02 g/mol

IUPAC Name

2,5-dichloro-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3Cl2FN2O/c9-3-1-2-4(11)6-5(3)7(14)13-8(10)12-6/h1-2H,(H,12,13,14)

InChI Key

TVIQQUQLQVZPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(NC2=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.